N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide is an organic compound classified under the category of n-benzylbenzamides. Its structure features a benzamide moiety linked to a benzyl group, specifically containing a sulfonamide functional group. This compound is primarily recognized for its potential therapeutic applications, particularly as an inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes.
The compound has been cataloged in various chemical databases, including DrugBank, where it is identified by the DrugBank ID DB07742. It is classified as a small molecule and is currently under experimental status with no approved clinical applications reported as of now. The molecular formula for N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide is , with a molecular weight averaging 326.318 g/mol .
The synthesis of N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide typically involves several key steps:
The molecular structure of N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide can be represented using its InChI key and SMILES notation . The compound features two fluorine atoms on the benzyl ring, which significantly influences its chemical properties and reactivity .
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide can undergo various chemical reactions typical of sulfonamide and amide functionalities:
As a carbonic anhydrase II inhibitor, N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide operates by binding to the active site of the enzyme, thereby inhibiting its catalytic activity. This inhibition can lead to decreased bicarbonate formation and altered pH levels in biological systems. Such mechanisms are crucial in therapeutic contexts where modulation of carbon dioxide transport or acid-base balance is necessary .
The compound's stability and reactivity can be influenced by its fluorinated structure, which often enhances lipophilicity and bioavailability in pharmaceutical applications .
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting carbonic anhydrase II. Its unique structure may also allow for further derivatization to enhance efficacy or specificity against various biological targets.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3